molecular formula C13H18N2O4 B2919534 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034384-36-4

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2919534
CAS RN: 2034384-36-4
M. Wt: 266.297
InChI Key: SSYMWXISWKARBW-UHFFFAOYSA-N
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Description

The compound “3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Discovery and Investigation of Antineoplastic Agents

Research highlights the discovery and development of a novel series of compounds demonstrating excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules exhibit greater tumor-selective toxicity and act as modulators of multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. These compounds also show promising antimalarial and antimycobacterial properties, presenting a case for further evaluations as candidate antineoplastic drug candidates (Mohammad Hossain et al., 2020).

Advances in Eco-friendly Triazole Synthesis

The synthesis of 1,2,3-triazole derivatives through eco-friendly procedures offers a variety of properties and applications, especially in drug development. The review covers recent eco-friendly CuAAC procedures for the click synthesis of 1,2,3-triazoles, highlighting the advantages such as shorter reaction times, easier work-up, and higher yields. These methodologies can be applied to the industrial synthesis of drugs, showcasing the versatility of triazole derivatives in scientific research (M. D. de Souza et al., 2019).

Functional Chemical Groups for CNS Acting Drugs

A literature search identified functional chemical groups, such as heterocycles containing nitrogen (N), sulfur (S), and oxygen (O), that may serve as lead molecules for the synthesis of compounds with CNS activity. These compounds include, but are not limited to, coal tar, pyridostigmine, and quinine. This research opens avenues for discovering compounds with potential CNS effects ranging from depression to convulsion (S. Saganuwan, 2017).

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

N-Heterocyclic compounds like 1,2,3-triazoles are key scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. This review focuses on various synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, crucial for developing new biologically active compounds. Such research underscores the significance of triazoles in medicinal chemistry and their potential applications in creating therapeutic agents (C. Kaushik et al., 2019).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of novel piperidine derivatives and the exploration of their therapeutic applications are likely to be key areas of focus in future research .

Mechanism of Action

Target of Action

The primary targets of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, and their inhibition can have significant effects on cellular signaling pathways .

Mode of Action

This compound acts as a dual inhibitor of sEH and FAAH . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions . This inhibition disrupts the normal metabolic pathways of fatty acids and other lipids, leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of sEH and FAAH affects several biochemical pathways. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects . FAAH, on the other hand, is responsible for the breakdown of endocannabinoids, which are involved in pain sensation, mood, and memory . By inhibiting these enzymes, the compound can potentially enhance the effects of EETs and endocannabinoids .

Pharmacokinetics

Based on its structural similarity to other piperidine derivatives, it is likely to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. In general, inhibition of sEH and FAAH can lead to increased levels of EETs and endocannabinoids, respectively . This can result in enhanced vasodilation, reduced inflammation, and altered pain sensation and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual variations in enzyme levels and activity can also influence the compound’s efficacy .

properties

IUPAC Name

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-11-8-19-13(18)15(11)10-4-6-14(7-5-10)12(17)9-2-1-3-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMWXISWKARBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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